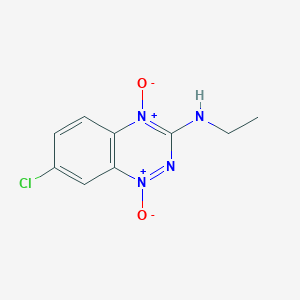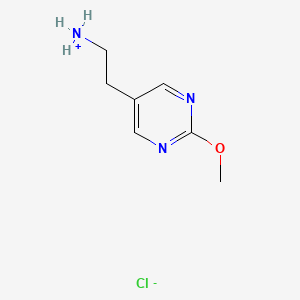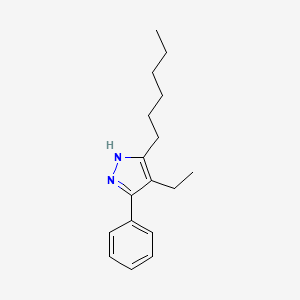![molecular formula C11H18N2O B12625150 3-Amino-2-[1-(dimethylamino)prop-2-en-1-yl]cyclohex-2-en-1-one CAS No. 918428-12-3](/img/structure/B12625150.png)
3-Amino-2-[1-(dimethylamino)prop-2-en-1-yl]cyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-[1-(dimethylamino)prop-2-en-1-yl]cyclohex-2-en-1-one is a chemical compound known for its unique structure and properties. It belongs to the class of enaminones, which are compounds containing both an enamine and a ketone functional group. These compounds are of significant interest in organic and pharmaceutical chemistry due to their diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-[1-(dimethylamino)prop-2-en-1-yl]cyclohex-2-en-1-one typically involves the reaction of a suitable cyclohexanone derivative with a dimethylamino prop-2-en-1-yl group. One common method involves the use of dimethylformamide dimethyl acetal as a reagent, which reacts with the cyclohexanone derivative under controlled conditions to form the desired enaminone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2-[1-(dimethylamino)prop-2-en-1-yl]cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Wissenschaftliche Forschungsanwendungen
3-Amino-2-[1-(dimethylamino)prop-2-en-1-yl]cyclohex-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications include its use as an anticonvulsant and in the development of drugs targeting neurological disorders.
Wirkmechanismus
The mechanism of action of 3-Amino-2-[1-(dimethylamino)prop-2-en-1-yl]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an allosteric modulator of γ-aminobutyric acid (GABA) receptors, enhancing their activity and leading to potential anticonvulsant effects. Additionally, it may interact with other enzymes and receptors, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-3-(dimethylamino)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one
- (2E)-3-(dimethylamino)-1-(3-pyridyl)prop-2-en-1-one
- 3-(dimethylamino)-1-(2-pyridyl)-2-propen-1-one
Uniqueness
3-Amino-2-[1-(dimethylamino)prop-2-en-1-yl]cyclohex-2-en-1-one is unique due to its specific cyclohexenone structure combined with the dimethylamino prop-2-en-1-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
918428-12-3 |
|---|---|
Molekularformel |
C11H18N2O |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
3-amino-2-[1-(dimethylamino)prop-2-enyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C11H18N2O/c1-4-9(13(2)3)11-8(12)6-5-7-10(11)14/h4,9H,1,5-7,12H2,2-3H3 |
InChI-Schlüssel |
RUQHZRZRHJYOPN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(C=C)C1=C(CCCC1=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-Dichloro-4'-{[3-chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1'-biphenyl](/img/structure/B12625071.png)
![3-[2-(Pyrazin-2-yl)ethenyl]benzonitrile](/img/structure/B12625087.png)

![2-Amino-5-{[(1H-imidazol-2-yl)amino]methyl}phenol](/img/structure/B12625097.png)

![1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)pyrrolidine-2,5-dione](/img/structure/B12625114.png)
![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-5-carbonitrile](/img/structure/B12625117.png)
![5-(3-Methylphenyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12625121.png)
![4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6(5H)-ylidene)cyclohexa-2,5-dien-1-one](/img/structure/B12625129.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)-](/img/structure/B12625133.png)
![2-{1-[4-(diethylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}-1-(piperidin-1-yl)ethanone](/img/structure/B12625138.png)


